N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(16-9-18-14-3-1-2-4-15(14)19-16)20(13-5-6-13)10-12-7-8-22-11-12/h1-4,7-9,11,13H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRURRMBAYZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed under conditions such as reflux or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the quinoxaline core produces dihydroquinoxaline derivatives.
Scientific Research Applications
Biological Activities
N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide exhibits several biological activities that make it a subject of interest in medicinal chemistry:
Antimicrobial Properties
Research indicates that quinoxaline derivatives, including this compound, demonstrate antimicrobial activity by inducing oxidative stress that leads to DNA damage in bacteria. This property is particularly valuable in combating resistant bacterial strains .
Antitumor Activity
Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and ultimately cell death. Preclinical models have demonstrated significant cytotoxicity against various cancer cell lines .
Protein Tyrosine Kinase Inhibition
Similar compounds have been documented to inhibit protein tyrosine kinases (PTKs), which are essential in cell signaling pathways associated with cancer progression. This inhibition could provide a therapeutic avenue for cancer treatment .
Applications in Research and Industry
The compound has diverse applications across several fields:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer effects.
- Medicine : Ongoing research aims to explore its therapeutic potential, particularly as an anticancer agent.
- Industry : May be utilized in developing advanced materials like organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
The target compound’s quinoxaline core is functionalized with a carboxamide group, distinguishing it from derivatives with sulfanyl, nitro, or nitrile substituents. Key analogs include:
Key Observations :
Physicochemical Properties
- Redox Potential: The target compound lacks N-oxide groups, unlike derivatives in , which exhibit predictable reduction potentials (−0.5 to −1.2 V vs. SCE) due to their di-N-oxide motifs .
- Crystallography: Analogous compounds like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline crystallize in monoclinic systems (space group P21/c), with bond angles (e.g., O2–N3–C5: 117.6°) indicative of planar quinoxaline cores . The target compound’s cyclopropyl group may introduce torsional strain, deviating from this planarity.
Antimicrobial and Antimycobacterial Effects
- 1,4-di-N-oxide quinoxaline-2-carboxamides: Exhibit potent antimycobacterial activity (MIC: 0.5–2 µg/mL against M. tuberculosis), attributed to N-oxide-mediated redox cycling .
- 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: No direct activity reported, but nitro groups in related compounds often confer antibacterial properties .
- Target Compound : The carboxamide group may mimic bioactive peptides, while thiophene and cyclopropyl groups could enhance membrane permeability.
Antioxidant and Anti-inflammatory Activity
- Quinoxaline-2-carboxamides with aryl substituents show moderate antioxidant activity (IC50: 50–100 µM in DPPH assays) and anti-inflammatory effects via COX-2 inhibition .
Computational and Experimental Insights
- Docking Studies : AutoDock Vina could predict binding modes for the target compound, leveraging its carboxamide group for interactions with enzymes like DHFR or kinases .
- DFT Calculations : Used to model redox behavior in N-oxide derivatives; similar methods could predict the target compound’s electrochemical stability .
Biological Activity
N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 309.4 g/mol
- CAS Number : 1235004-93-9
These properties indicate that the compound belongs to the quinoxaline family, which is known for diverse biological activities.
Quinoxaline derivatives are recognized for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:
- Protein Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cell signaling and cancer progression .
- Antimicrobial Activity : Quinoxaline derivatives exhibit antimicrobial properties, potentially through oxidative stress mechanisms that induce DNA damage in bacteria .
- Antitumor Activity : Some quinoxaline derivatives have demonstrated antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Overview
Antitumor Activity
A study highlighted the efficacy of quinoxaline derivatives, including this compound, in preclinical models. The compound was tested against various cancer cell lines, showing significant cytotoxicity. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Antimicrobial Studies
Research on the antimicrobial properties of quinoxaline derivatives indicated that modifications on the quinoxaline ring enhance activity against resistant strains of bacteria. This compound was found to be effective against several Gram-positive and Gram-negative bacteria, with a mechanism involving oxidative stress and DNA damage .
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce the cyclopropyl and thiophen-3-ylmethyl groups. Reaction optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with ligand tuning to enhance efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions during cyclopropane ring formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol yields >90% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the cyclopropyl group shows distinct triplet signals (δ 0.5–1.5 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond angles and torsional strain. A related quinoxaline derivative exhibited a monoclinic P21/c space group with bond angles like O2—N3—C5 (117.6°) and C9—C10—C11 (110.0°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 367.12) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s inhibitory effects on specific enzymatic targets?
- Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) with IC₅₀ determination. A related quinoxaline-2-carboxamide derivative showed IC₅₀ = 2.1 µM against H37Rv strain .
- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding affinity to targets like kinase domains. The thiophene and cyclopropyl groups enhance hydrophobic interactions in active sites .
- Competitive inhibition tests : Co-incubate with substrate analogs (e.g., ATP for kinases) to confirm mechanism .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?
- Assay validation : Use orthogonal methods (e.g., cell viability via MTT and ATP-luciferase assays) to confirm cytotoxicity trends .
- Cell line profiling : Test across multiple lines (e.g., HeLa, MCF-7) to account for variability in membrane permeability or metabolic activity .
- Pharmacokinetic profiling : Measure solubility (e.g., shake-flask method) and metabolic stability (microsomal assays) to distinguish intrinsic activity from bioavailability limitations .
Q. How can computational modeling predict the compound’s pharmacokinetics and guide structural modifications?
- ADMET prediction : Tools like SwissADME calculate logP (e.g., 3.2) and topological polar surface area (TPSA ≈ 75 Ų) to estimate blood-brain barrier penetration and oral bioavailability .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antimycobacterial activity to prioritize analogs .
- Metabolic site prediction : CYP450 docking identifies vulnerable sites (e.g., cyclopropyl ring oxidation) for stabilization via methyl or halogen substitutions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for quinoxaline derivatives?
- Refinement protocols : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs to resolve bond-length mismatches .
- Temperature factors : High B-factors in thiophene rings may indicate dynamic disorder; use low-temperature (100 K) data collection to improve resolution .
- Cross-validation : Overlay experimental XRD data with DFT-optimized structures (e.g., Gaussian 16) to validate torsional angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
